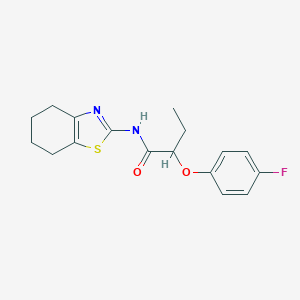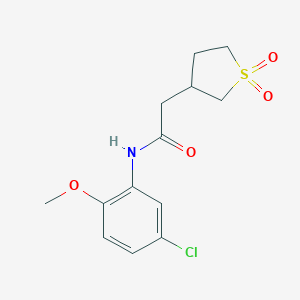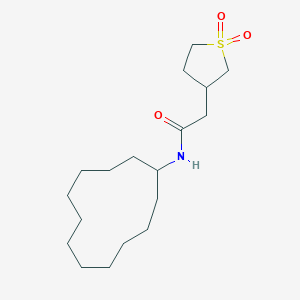
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as Isothiazolidinone, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been found to inhibit the activity of bacterial and fungal enzymes, such as enoyl-acyl carrier protein reductase and chitin synthase, respectively. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to inhibit the activity of cancer cell proteins, such as the proteasome.
Efectos Bioquímicos Y Fisiológicos
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to inhibit the growth of various microorganisms, making it a useful tool in microbiology research. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one of the limitations of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone for certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone. One direction is to further investigate its potential as a cancer treatment. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has shown promising results in vitro, but more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the production of pro-inflammatory cytokines, but more studies are needed to determine its effectiveness in treating inflammatory diseases in animal models. Additionally, future research could focus on improving the solubility of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in water to increase its usefulness in lab experiments.
Métodos De Síntesis
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone can be synthesized through the reaction of 2-methylbenzenesulfonyl chloride with thiomorpholine-1,1-dioxide and 2-(thiophen-2-ylmethyl)amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone.
Aplicaciones Científicas De Investigación
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been studied extensively for its potential application in the field of medicine. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antiviral activity against the herpes simplex virus and human immunodeficiency virus. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16N2O5S3 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-methyl-N-(thiophen-2-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S3/c1-11-9-12(17-15(18)6-8-24(17,19)20)4-5-14(11)25(21,22)16-10-13-3-2-7-23-13/h2-5,7,9,16H,6,8,10H2,1H3 |
Clave InChI |
MPNIDRNSLOHNKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3 |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)

![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)



![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)